molecular formula C11H17F2NO2 B12440975 1-Boc-4,4-difluoro-3-methylenepiperidine

1-Boc-4,4-difluoro-3-methylenepiperidine

Cat. No.: B12440975
M. Wt: 233.25 g/mol
InChI Key: IGMLWCYOBPBLPI-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Chemical Space

Nitrogen-containing heterocycles are a cornerstone of organic chemistry and play a critical role in medicinal chemistry. ijnrd.orgnumberanalytics.com These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature and synthetic science. numberanalytics.com Statistically, over 85% of all biologically active compounds feature a heterocyclic component, and nitrogen heterocycles are the most common. ijnrd.orgnih.gov An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) showed that 59% of unique small-molecule drugs contain a nitrogen heterocycle. msesupplies.com

The prevalence of these structures stems from their diverse chemical reactivity and structural versatility, which allows for extensive modification to fine-tune biological properties. numberanalytics.commsesupplies.com They are integral scaffolds in a wide array of pharmaceuticals—including antibiotics, anticancer agents, and antivirals—as well as agrochemicals, polymers, and dyes. numberanalytics.commsesupplies.comopenmedicinalchemistryjournal.com Their ability to mimic natural products and metabolites makes them invaluable in drug design, providing a framework for optimizing properties like solubility, lipophilicity, and polarity. nih.govopenmedicinalchemistryjournal.com

The Role of Fluorine Substitution in Enhancing Molecular Properties and Reactivity

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's physicochemical and pharmacokinetic properties. tandfonline.comvictoria.ac.nz Fluorine's unique characteristics, such as its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity, allow it to impart significant changes without drastically increasing steric bulk. tandfonline.combenthamscience.com

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation. This can increase a drug's half-life and improve patient compliance by reducing dosing frequency. tandfonline.comresearchgate.net

Binding Affinity: Fluorine's high electronegativity can alter a molecule's dipole moment and pKa, influencing how it interacts with target proteins. nih.gov It can participate in electrostatic and hydrogen-bond interactions, often leading to enhanced binding affinity and potency. benthamscience.comresearchgate.net

Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and penetrate hydrophobic protein pockets. benthamscience.comresearchgate.netnih.gov

Conformational Control: The strategic placement of fluorine can influence the preferred conformation of a molecule, locking it into a shape that is more favorable for binding to a biological target. victoria.ac.nz

These attributes have made fluorinated compounds prevalent in numerous therapeutic areas, including treatments for high cholesterol, anxiety disorders, and cancer. researchgate.netnih.gov

Table 1: Comparison of Fluorine and Hydrogen Properties

Property Fluorine (F) Hydrogen (H)
Van der Waals Radius 1.47 Å 1.20 Å
Electronegativity (Pauling Scale) 3.98 2.20

| Bond Energy (C-X in CH₃-X) | ~115 kcal/mol | ~105 kcal/mol |

Overview of Piperidine (B6355638) Derivatives as Versatile Synthetic Intermediates

The piperidine ring, a six-membered nitrogen heterocycle, is one of the most important scaffolds in pharmaceutical chemistry. nih.govdntb.gov.ua Piperidine derivatives are found in over twenty classes of pharmaceuticals and numerous natural alkaloids, demonstrating their broad range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. dntb.gov.uaajchem-a.comnih.gov

Beyond their direct biological roles, piperidines are exceptionally versatile synthetic intermediates. nih.govresearchgate.net Their saturated, non-aromatic nature allows for well-defined three-dimensional structures, which are crucial for precise interactions with biological targets. The nitrogen atom provides a handle for various chemical modifications, and the carbon framework can be functionalized to create highly substituted and complex molecules. ajchem-a.com Modern synthetic methods, including catalytic hydrogenation of pyridines and various cyclization strategies, provide access to a vast array of substituted piperidines, making them foundational building blocks for drug discovery programs. nih.gov

Contextualizing 1-Boc-4,4-difluoro-3-methylenepiperidine within Contemporary Synthetic Methodologies

The compound this compound is a highly functionalized building block that embodies several modern synthetic concepts. Its structure is particularly valuable for creating novel and complex molecular architectures.

The 4,4-difluoro-piperidine core: The geminal difluoro group at the 4-position is a desirable motif in medicinal chemistry. nih.gov It acts as a bioisostere for a carbonyl group or a gem-dimethyl group and can significantly modulate the pKa of the piperidine nitrogen, influencing its pharmacokinetic profile. acs.org However, the synthesis of such structures can be challenging, often requiring specialized fluorination techniques or the hydrogenation of fluoropyridines, a process that risks hydrodefluorination. nih.govacs.org The successful creation of scaffolds like 4,4-difluoropiperidine (B1302736) ethers for use as dopamine (B1211576) D4 receptor antagonists highlights the therapeutic relevance of this core structure. nih.gov

The 3-methylene group: The exocyclic double bond (methylene group) at the 3-position is a key reactive handle. It serves as a versatile site for a wide range of chemical transformations, such as Michael additions, hydrogenations, cycloadditions, or ozonolysis. This allows for the introduction of diverse substituents and the construction of more complex ring systems, making the compound a valuable intermediate for combinatorial chemistry and the exploration of structure-activity relationships.

This specific combination of a stable, property-enhancing difluoro group and a reactive methylene (B1212753) unit makes this compound a sophisticated intermediate for accessing novel chemical space in agrochemical and pharmaceutical research. nih.gov

Strategic Advantages of the Boc Protecting Group in Piperidine Chemistry

The tert-butyloxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis, including piperidine chemistry. numberanalytics.com Its strategic advantages lie in its unique reactivity and stability profile. organic-chemistry.org

The primary function of the Boc group is to render the piperidine nitrogen unreactive (as an amine or a nucleophile) while other chemical transformations are performed on the rest of the molecule. quora.comwikipedia.org Key advantages include:

Ease of Installation: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), a reaction that is generally high-yielding and tolerant of many other functional groups. organic-chemistry.orgwikipedia.org

Stability: It is robust and stable under a wide range of reaction conditions, particularly basic, nucleophilic, and reductive conditions. organic-chemistry.orgquora.com

Orthogonality: The Boc group is labile to strong acids (e.g., trifluoroacetic acid, TFA), which cleave it to release the free amine, carbon dioxide, and isobutene. quora.comwikipedia.org This acid-lability contrasts with other common protecting groups like Fmoc (removed by base) or Cbz (removed by hydrogenolysis), allowing for "orthogonal" protection strategies where one group can be removed selectively without affecting the others. numberanalytics.comorganic-chemistry.org This is crucial in complex, multi-step syntheses. numberanalytics.com

In the context of this compound, the Boc group allows chemists to perform reactions at the methylene position without interference from the piperidine nitrogen. Once the desired modifications are complete, the Boc group can be efficiently removed under acidic conditions to reveal the secondary amine, which can then be used for subsequent reactions. wikipedia.org

Table 2: Comparison of Common Amine Protecting Groups

Protecting Group Abbreviation Structure Cleavage Conditions Stability
tert-Butyloxycarbonyl Boc (CH₃)₃COCO- Strong Acid (e.g., TFA, HCl) Stable to Base, Hydrogenolysis
Carboxybenzyl Cbz or Z C₆H₅CH₂OCO- Hydrogenolysis (H₂, Pd/C), Strong Acid Stable to Mild Base and Acid

| Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂C- | Base (e.g., Piperidine) | Stable to Acid, Hydrogenolysis |

Properties

Molecular Formula

C11H17F2NO2

Molecular Weight

233.25 g/mol

IUPAC Name

tert-butyl 4,4-difluoro-3-methylidenepiperidine-1-carboxylate

InChI

InChI=1S/C11H17F2NO2/c1-8-7-14(6-5-11(8,12)13)9(15)16-10(2,3)4/h1,5-7H2,2-4H3

InChI Key

IGMLWCYOBPBLPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=C)C1)(F)F

Origin of Product

United States

Synthetic Methodologies for 1 Boc 4,4 Difluoro 3 Methylenepiperidine

Retrosynthetic Analysis and Design Principles

A thorough retrosynthetic analysis is crucial for designing an efficient and practical synthesis. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors.

Identification of Key Precursors and Synthon Equivalents

The retrosynthetic analysis of 1-Boc-4,4-difluoro-3-methylenepiperidine identifies two primary disconnection points: the exocyclic double bond and the geminal difluoride at the 4-position.

The introduction of the exocyclic methylene (B1212753) group can be achieved via a Wittig reaction or a related olefination protocol. cdnsciencepub.comorganic-chemistry.orgwikipedia.orglumenlearning.com This retrosynthetic step leads to the key intermediate, 1-Boc-4,4-difluoropiperidin-3-one. The corresponding synthon for this transformation is a methylenetriphenylphosphorane (B3051586) ylide.

The geminal difluoride can be installed by the fluorination of a ketone precursor. Therefore, 1-Boc-4,4-difluoropiperidin-3-one can be retrosynthetically disconnected to 1-Boc-piperidine-3,4-dione. However, a more common and practical approach involves the geminal difluorination of a readily available ketone at the 4-position. This leads to the identification of N-Boc-4-piperidone as a key starting material. dtic.milincb.orgincb.org This commercially available compound serves as a versatile precursor for a variety of substituted piperidines.

Strategic Placement of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. In the synthesis of this compound, the Boc group is strategically introduced at the beginning of the synthetic sequence by using N-Boc-4-piperidone as the starting material. dtic.milincb.orgincb.org

This strategy offers several advantages:

Nitrogen Protection: The Boc group deactivates the piperidine (B6355638) nitrogen, preventing it from undergoing undesired side reactions during the subsequent fluorination and olefination steps.

Solubility: The lipophilic nature of the Boc group often enhances the solubility of intermediates in organic solvents, facilitating purification by chromatography.

Approaches for Introducing the 4,4-Difluoro Moiety

The introduction of a geminal difluoro group adjacent to a carbonyl is a critical transformation in this synthesis. This can be accomplished through various fluorination strategies.

Geminal Difluorination Strategies on Piperidine Ring Systems

The conversion of the ketone in N-Boc-4-piperidone to a 4,4-difluoro group is a key step. This transformation can be achieved using either electrophilic or nucleophilic fluorinating agents.

Electrophilic fluorination typically involves the reaction of an enolate or enol equivalent with an electrophilic fluorine source ("F+"). For the synthesis of 1-Boc-4,4-difluoropiperidin-3-one, the precursor 1-Boc-4-hydroxypiperidin-3-one would be required to generate the necessary enolate. A more direct approach, though potentially leading to a mixture of products, could involve the direct fluorination of N-Boc-4-piperidone under conditions that favor difluorination at the alpha position to the nitrogen.

A widely used electrophilic fluorinating agent is Selectfluor® (F-TEDA-BF4). sapub.orgorganic-chemistry.orgwikipedia.orgacs.orgnih.gov The reaction is typically carried out in a polar aprotic solvent. The mechanism is thought to proceed through the formation of an enol or enolate which then attacks the electrophilic fluorine atom of the reagent. sapub.org

Table 1: Electrophilic Fluorination Reagents

Reagent NameStructureTypical Conditions
Selectfluor® (F-TEDA-BF4)Acetonitrile, Room Temperature
N-Fluorobenzenesulfonimide (NFSI)THF, -78 °C to Room Temperature

Note: The structures in this table are illustrative and should be referenced from a chemical database for accuracy.

Nucleophilic fluorination offers a more direct route to geminal difluorides from ketones. This approach utilizes reagents that deliver fluoride (B91410) ions to the carbonyl carbon. A common and effective reagent for this transformation is Diethylaminosulfur Trifluoride (DAST). commonorganicchemistry.comsigmaaldrich.comacs.orgnumberanalytics.com DAST reacts with ketones to form a geminal difluoride directly. The reaction is typically performed in an inert solvent like dichloromethane (B109758) at or below room temperature. commonorganicchemistry.com Deoxo-Fluor®, a more thermally stable alternative to DAST, can also be employed. commonorganicchemistry.com

The mechanism of nucleophilic fluorination with DAST involves the initial activation of the carbonyl oxygen by the sulfur atom of DAST, followed by the nucleophilic attack of fluoride ions.

Table 2: Nucleophilic Fluorination Reagents

Reagent NameStructureTypical Conditions
Diethylaminosulfur Trifluoride (DAST)Dichloromethane, 0 °C to Room Temperature
Deoxo-Fluor®Dichloromethane, Room Temperature

Note: The structures in this table are illustrative and should be referenced from a chemical database for accuracy.

One-Pot Fluorination and Ring-Forming Sequences

One-pot methodologies that combine fluorination and cyclization offer an efficient pathway to fluorinated heterocycles by minimizing intermediate purification steps. mdpi.com While a direct one-pot synthesis of this compound is not prominently documented, analogous strategies for related fluorinated piperidines provide a conceptual framework. acs.orgnih.gov Such sequences often involve the tandem reaction of functionalized amides or amines. mdpi.com For instance, a facile protocol for constructing various piperidines from halogenated amides has been developed, which integrates amide activation, reduction, and intramolecular nucleophilic substitution in a single pot under mild, metal-free conditions. mdpi.com

Another relevant approach is the dearomatization-hydrogenation of fluorinated pyridine (B92270) precursors. acs.orgeurekalert.org Chemists have developed methods for the cis-selective hydrogenation of readily available fluoropyridines to produce a wide array of (multi)fluorinated piperidines. nih.gov These reactions, often using rhodium or palladium catalysts, can be performed as one-pot procedures where the dearomatization is followed by hydrogenation, yielding highly substituted and diastereoselective products. acs.orgeurekalert.org

These examples highlight the potential for one-pot strategies, which could be adapted to form a difluoropiperidine ring system from a suitably designed acyclic precursor, although this would require significant substrate engineering to incorporate the latent methylene functionality.

Late-Stage Difluorination Approaches

Late-stage fluorination involves introducing fluorine atoms into a pre-formed molecular scaffold. For the target molecule, this would entail the gem-difluorination of a piperidine precursor at the C4 position. The influence of gem-difluorination on the physicochemical properties of cyclic molecules is a subject of significant study in medicinal chemistry. nih.gov

Common methods for gem-difluorination of ketones, such as a precursor like 1-Boc-4-piperidone, utilize specialized fluorinating agents. While direct synthesis of the target molecule via this route is complex due to the required subsequent methylenation at C3, the fluorination of related cyclic ketones is well-established. Reagents like (difluoroiodo)toluene have been effectively used for the α-carbonyl difluorination of diazo compounds to create gem-difluorinated products under mild conditions. uwaterloo.ca Another approach involves the oxidative fluorination of vinyl sulfonates, which can lead to functionalized gem-difluoroalkanes. chemrxiv.org

These methods are typically applied to simpler substrates, and their application to a more complex, pre-functionalized piperidine ring would need to account for potential side reactions and chemo- and regioselectivity challenges. researchgate.net

Methods for the Construction of the 3-Methylenepiperidine Scaffold

The synthesis of the 3-methylenepiperidine core is a critical aspect of forming the target molecule. This generally involves the olefination or elimination of a 3-substituted piperidine precursor. A common and logical intermediate for these reactions is a ketone at the C3 position, such as 1-Boc-3-piperidone.

Olefination Reactions for Exocyclic Alkene Formation (e.g., Wittig, Horner-Wadsworth-Emmons, Tebbe, Petasis reagents)

Olefination reactions are a primary method for converting a carbonyl group into a methylene group. The key precursor for this transformation would be a ketone, in this case, a suitably protected 3-piperidone, which would then be reacted with a methylenating agent.

The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones. masterorganicchemistry.comlibretexts.org It employs a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), to convert a ketone directly into a terminal alkene. libretexts.org The reaction is known for its reliability, although for sterically hindered ketones, it can be slow. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular alternative that uses a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.com This method is highly effective for reacting with aldehydes and ketones and often provides excellent stereoselectivity, typically favoring the E-alkene. wikipedia.orgyoutube.com The water-soluble phosphate (B84403) byproduct simplifies purification compared to the triphenylphosphine (B44618) oxide from the Wittig reaction. youtube.com

Olefination ReactionReagent TypeTypical SubstrateKey Features
Wittig Reaction Phosphonium Ylide (e.g., Ph₃P=CH₂)Ketone, AldehydeWidely used, forms fixed double bond. masterorganicchemistry.comlibretexts.org
Horner-Wadsworth-Emmons Phosphonate CarbanionKetone, AldehydeExcellent E-selectivity, water-soluble byproduct. wikipedia.orgyoutube.com
Tebbe/Petasis Reagents Organotitanium ReagentKetone, Aldehyde, Ester, AmideHigh reactivity, broad substrate scope. wikipedia.orgyoutube.comsynarchive.comsantiago-lab.com

The Tebbe and Petasis reagents are powerful organotitanium compounds used for the methylenation of carbonyls. youtube.comsynarchive.com A key advantage of these reagents is their high reactivity and broader substrate scope, which includes the ability to methylenate not only ketones and aldehydes but also less reactive carbonyls like esters and amides. wikipedia.orgsantiago-lab.com The active species in both cases is a titanium carbene generated in situ. synarchive.com The Petasis reagent (dimethyltitanocene) is noted for being more stable and easier to handle than the Tebbe reagent. wikipedia.orgyoutube.com

Elimination Reactions for Methylenation

Elimination reactions provide an alternative route to forming the exocyclic double bond. masterorganicchemistry.com This strategy involves removing a hydrogen atom and a leaving group from adjacent carbons. thieme-connect.de To form a 3-methylene group on a piperidine ring, a typical precursor would be a piperidine with a leaving group on a C3-methyl substituent (e.g., a tosylate or halide) or a hydroxyl group at C3 that can be eliminated after conversion to a better leaving group.

The reaction is typically promoted by a base. masterorganicchemistry.com The choice of base can influence the regioselectivity of the elimination (i.e., Zaitsev vs. Hofmann products). For terminal alkenes, a bulky base such as potassium tert-butoxide is often employed to favor the formation of the less substituted "Hofmann" product. masterorganicchemistry.com The stereochemical requirement for the reaction, particularly for the E2 mechanism, is an anti-periplanar arrangement of the proton and the leaving group. masterorganicchemistry.com

Palladium-Catalyzed Methylenation Strategies

Palladium-catalyzed reactions represent a modern approach to C-C bond formation. While direct palladium-catalyzed methylenation of an unactivated C-H bond at the C3 position of a piperidine is challenging, related strategies exist. Palladium catalysis is more commonly used for the α-arylation or α-benzylation of ketones via the formation of an enamine or enolate intermediate. nih.gov For instance, the palladium-catalyzed α-benzylation of enamines generated from cyclic ketones has been reported. nih.gov

Other palladium-catalyzed methods focus on the functionalization of C-H bonds, often requiring a directing group to achieve site-selectivity. acs.orguchicago.edu These advanced methods could potentially be adapted for the synthesis of methylenepiperidines, but would likely involve a multi-step sequence rather than a direct methylenation.

Integrated Synthetic Routes for this compound

The synthesis of the title compound is a non-trivial task that requires a combination of the above-mentioned methodologies. A logical and convergent synthetic plan would likely involve the initial construction of a key intermediate that contains both the gem-difluoro and a latent methylene group, or a precursor that can be readily converted to it.

A plausible retrosynthetic analysis suggests that the target molecule could be accessed from 1-Boc-4,4-difluoropiperidin-3-one . This key intermediate contains the required difluorinated piperidine ring and a carbonyl group at the C3 position, perfectly poised for olefination.

A potential integrated route would be:

Synthesis of 1-Boc-3-piperidone: This can be prepared from 3-hydroxypyridine (B118123) through reduction, Boc protection of the piperidine nitrogen, and subsequent oxidation of the hydroxyl group. google.com

α,α-Difluorination of 1-Boc-3-piperidone: The ketone would then be subjected to gem-difluorination at the C4 position. This is a challenging step requiring specialized fluorinating agents and conditions that tolerate the Boc-protected amine.

Olefination of 1-Boc-4,4-difluoropiperidin-3-one: The resulting difluorinated ketone would then undergo a methylenation reaction. Given the potential for steric hindrance and the presence of electron-withdrawing fluorine atoms, a powerful olefination reagent like the Tebbe or Petasis reagent would be a strong candidate for this transformation. wikipedia.orgsantiago-lab.com A Wittig reaction could also be employed. rsc.org

This sequence strategically places the sensitive olefination step after the harsh fluorination conditions, representing a viable, albeit challenging, pathway to This compound . The development of such a route is crucial for accessing novel fluorinated piperidine scaffolds for research in medicinal chemistry and drug discovery. nih.gov

Step-by-Step Synthesis Sequences

A feasible linear synthetic sequence for this compound can be envisioned in three primary stages:

Step 1: Synthesis of tert-butyl 4,4-difluoropiperidine-1-carboxylate

The initial step involves the conversion of the ketone functionality in tert-butyl 4-oxopiperidine-1-carboxylate (also known as N-Boc-4-piperidone) into a gem-difluoro group. This transformation is typically achieved using a deoxofluorinating agent. (Diethylamino)sulfur trifluoride (DAST) is a common reagent for this purpose. epo.org

The reaction involves the treatment of a solution of tert-butyl 4-oxopiperidine-1-carboxylate in an anhydrous aprotic solvent, such as dichloromethane (DCM), with DAST at reduced temperatures. epo.org The reaction mixture is then carefully quenched and purified to yield tert-butyl 4,4-difluoropiperidine-1-carboxylate.

Interactive Data Table: Synthesis of tert-butyl 4,4-difluoropiperidine-1-carboxylate

Reactant/Reagent Role Exemplary Conditions
tert-butyl 4-oxopiperidine-1-carboxylateStarting Material1 equivalent
(Diethylamino)sulfur trifluoride (DAST)Fluorinating Agent3 equivalents
Dichloromethane (DCM)SolventAnhydrous
TemperatureReaction Parameter-40°C to -20°C
Work-upProcedureQuenching with aq. NaHCO₃

Step 2: Synthesis of tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate

With the 4-position appropriately fluorinated, the next stage focuses on introducing a carbonyl group at the 3-position, which will serve as a handle for the subsequent olefination. A potential route to achieve this involves the α-functionalization of the piperidine ring. Drawing parallels from the synthesis of related piperidine derivatives, a plausible method would be α-bromination followed by conversion to the ketone. For instance, N-Boc-4-piperidone can be brominated at the α-position using bromine and a Lewis acid. mdpi.com A similar strategy could be applied to tert-butyl 4,4-difluoropiperidine-1-carboxylate.

The resulting α-bromo intermediate could then be converted to the desired ketone, tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate, through hydrolysis and subsequent oxidation.

Step 3: Synthesis of this compound via Wittig Reaction

The final key transformation is the introduction of the exocyclic methylene group at the 3-position. The Wittig reaction is a classic and highly effective method for converting ketones into alkenes. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction utilizes a phosphonium ylide, in this case, methylenetriphenylphosphorane (Ph₃P=CH₂), which is typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like potassium tert-butoxide. libretexts.org

The tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate is reacted with the freshly prepared Wittig reagent in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), to yield the target compound, this compound. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide. masterorganicchemistry.com

Interactive Data Table: Wittig Olefination to this compound

Reactant/Reagent Role Exemplary Conditions
tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylateKetone Precursor1 equivalent
Methyltriphenylphosphonium bromideYlide PrecursorStoichiometric excess
Potassium tert-butoxideBaseStoichiometric excess
Tetrahydrofuran (THF)SolventAnhydrous
TemperatureReaction ParameterRoom Temperature

Convergent and Divergent Synthetic Pathways

The linear sequence described above can be adapted into a divergent synthetic strategy. The intermediate, tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate, is a key branching point. Instead of undergoing the Wittig reaction with methylenetriphenylphosphorane, this versatile ketone can be reacted with a variety of other Wittig reagents or subjected to other carbonyl chemistries to generate a library of 3-substituted-4,4-difluoropiperidine derivatives.

For example, using different phosphonium ylides in the Wittig reaction would allow for the introduction of various alkylidene substituents at the 3-position. This divergent approach is highly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Considerations for Scalable and Sustainable Synthesis

For the large-scale and environmentally responsible production of this compound, several factors must be considered.

Catalytic Approaches in Difluoropiperidine Synthesis

While effective, the use of stoichiometric fluorinating agents like DAST in the synthesis of tert-butyl 4,4-difluoropiperidine-1-carboxylate has drawbacks for large-scale synthesis, including cost and the generation of significant waste. Modern synthetic chemistry is increasingly moving towards catalytic methods.

Catalytic vicinal difluorination of olefins has been reported, and research into catalytic gem-difluorination of carbonyls is an active area. The development of an efficient catalytic method for the deoxofluorination of N-Boc-4-piperidone would represent a significant improvement in terms of atom economy and sustainability.

Green Chemistry Principles in Methylenepiperidine Synthesis

The Wittig reaction, a key step in the synthesis of the target methylenepiperidine, can also be optimized according to the principles of green chemistry. nih.gov Traditional Wittig reactions often utilize hazardous organic solvents. Research has demonstrated the feasibility of performing Wittig reactions in more environmentally benign media, such as water or deep eutectic solvents (DES), or even under solvent-free conditions. researchgate.net

Reactivity and Chemical Transformations of 1 Boc 4,4 Difluoro 3 Methylenepiperidine

Reactivity Profile of the Exocyclic Alkene Moiety

The exocyclic double bond in 1-Boc-4,4-difluoro-3-methylenepiperidine is the primary site of its chemical reactivity. This trisubstituted alkene is electron-rich and readily participates in a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

The exocyclic alkene is susceptible to electrophilic attack. In reactions with hydrogen halides (HX), the addition is expected to follow Markovnikov's rule. The proton (H+) will add to the less substituted carbon of the double bond (the exocyclic methylene (B1212753) carbon), generating a tertiary carbocation at the C3 position of the piperidine (B6355638) ring. This carbocation is stabilized by the adjacent electron-donating nitrogen atom of the Boc-protected amine. Subsequent attack by the halide anion (X-) on the carbocation intermediate yields the corresponding 3-halo-3-methylpiperidine derivative. The gem-difluoro group at the C4 position can influence the stability of the carbocation intermediate through inductive effects, potentially affecting the reaction rate.

Similarly, hydration of the double bond can be achieved under acidic conditions, leading to the formation of a tertiary alcohol at the C3 position. Bromination proceeds via the formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion, resulting in a vicinal dibromide.

Table 1: Representative Electrophilic Addition Reactions on Alkenes Note: The following table illustrates general electrophilic addition reactions on alkenes, as specific examples for this compound are not readily available in the cited literature.

Reaction Reagents Product Type Reference
Hydrohalogenation HCl, HBr, HI Halide libretexts.org
Hydration H2O, H2SO4 (catalyst) Alcohol libretexts.org
Bromination Br2 Vicinal Dibromide sigmaaldrich.com

The exocyclic alkene of this compound can act as a dienophile in Diels-Alder reactions, particularly when partnered with an electron-rich diene. libretexts.orgmasterorganicchemistry.com The presence of the electron-withdrawing difluoro groups can enhance the dienophilic character of the alkene. These [4+2] cycloaddition reactions are powerful tools for the construction of spirocyclic systems, where the piperidine ring is fused to a newly formed six-membered ring. orgsyn.orggoogle.comchemicalbook.com The stereochemistry of the substituents on the dienophile is retained in the product, making this a stereospecific reaction. masterorganicchemistry.com

[2+2] cycloadditions, often photochemically induced, represent another pathway to form four-membered spirocyclic structures. rsc.org The success and regioselectivity of these reactions are influenced by the electronic properties and steric hindrance of both the alkene and its reaction partner.

Transition metal-catalyzed reactions offer a broad spectrum of methods to functionalize the exocyclic double bond with high efficiency and selectivity.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the alkene. sigmaaldrich.comresearchgate.net In the first step, a borane (B79455) reagent (e.g., BH₃•THF, 9-BBN) adds across the double bond, with the boron atom attaching to the less sterically hindered exocyclic carbon. sigmaaldrich.com Subsequent oxidation of the resulting organoborane with hydrogen peroxide and base yields the corresponding primary alcohol, 1-Boc-4,4-difluoro-3-(hydroxymethyl)piperidine. sigmaaldrich.compatsnap.com This reaction is stereospecific, with the hydrogen and hydroxyl groups adding to the same face of the double bond (syn-addition). researchgate.net

Heck Reaction: The palladium-catalyzed Heck reaction can be employed to form a new carbon-carbon bond at the exocyclic position by coupling the alkene with an aryl or vinyl halide. google.comgoogle.comacs.org This reaction typically proceeds with high regioselectivity, with the organic group from the halide adding to the less substituted carbon of the alkene.

Sonogashira and Suzuki-Miyaura Reactions: While these are typically used for coupling sp²-hybridized carbons, variations exist for the functionalization of alkenes. For instance, a hydroboration step can be followed by a Suzuki-Miyaura coupling to introduce an aryl or vinyl group in place of the boron, providing an alternative to the Heck reaction for C-C bond formation.

Table 2: Examples of Transition Metal-Catalyzed Alkene Functionalization Note: This table provides general examples, as specific data for this compound is limited.

Reaction Catalyst Reagents Product Type Reference

The exocyclic alkene can undergo various oxidative transformations. Ozonolysis, a powerful method for cleaving double bonds, would be expected to cleave the exocyclic C=C bond to yield the corresponding ketone, 1-Boc-4,4-difluoro-3-oxopiperidine. nih.gov Other oxidative cleavage methods using reagents like potassium permanganate (B83412) or ruthenium tetroxide can also achieve this transformation, sometimes leading to the corresponding carboxylic acid depending on the reaction conditions. Dihydroxylation using osmium tetroxide or under Sharpless conditions would yield the corresponding vicinal diol.

Catalytic hydrogenation of the exocyclic double bond is a straightforward method to produce the corresponding saturated piperidine derivative, 1-Boc-4,4-difluoro-3-methylpiperidine. This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) or a homogeneous catalyst like Wilkinson's catalyst, under a hydrogen atmosphere. patsnap.comgoogle.comscholaris.cachemrxiv.org Given that the alkene is tetrasubstituted (considering the ring), the hydrogenation can be challenging and may require more forcing conditions or specialized catalysts. sigmaaldrich.comacs.orgacs.orgresearchgate.netnih.gov The stereochemical outcome of the hydrogenation, leading to either the cis or trans isomer of the 3-methyl group relative to other substituents, will depend on the catalyst and the steric environment of the alkene face.

Influence of the 4,4-Difluoro Substituents on Ring Conformation and Reactivity

The gem-difluoro group at the C4 position has a profound impact on both the conformation of the piperidine ring and the reactivity of the molecule. Fluorine is highly electronegative and its presence significantly alters the electronic properties of the ring.

Computationally and experimentally, it has been shown that in Boc-protected difluoropiperidines, the conformational equilibrium can be influenced by the solvent polarity. [na] In less polar solvents, there can be a preference for the fluorine atoms to adopt an equatorial orientation. [na] However, in more polar solvents, the axial conformation can become more stabilized. [na] This is attributed to a complex interplay of electrostatic interactions (such as dipole minimization) and hyperconjugation effects. [na]

The strong electron-withdrawing nature of the two fluorine atoms at the C4 position has a significant inductive effect. This effect deactivates the adjacent C3 position towards electrophilic attack by destabilizing the formation of a positive charge at this position. This electronic influence is a key factor modulating the reactivity of the exocyclic double bond. Furthermore, the steric bulk of the fluorine atoms can influence the trajectory of incoming reagents, potentially directing them to the less hindered face of the molecule and thus influencing the stereochemical outcome of reactions at the exocyclic alkene.

Stereoelectronic Effects of Geminal Fluorine Atoms

The presence of two fluorine atoms on the same carbon atom (a geminal difluoro group) at the 4-position of the piperidine ring profoundly influences the molecule's conformation and reactivity through stereoelectronic effects. Fluorine is the most electronegative element, and its presence leads to strong polarization of the C-F bonds. This has several consequences for the molecule.

The carbon-fluorine bond is characterized by a significant component of s-orbital character, which in turn affects the hybridization of the carbon atom and the lengths and strengths of adjacent bonds. The high electronegativity of fluorine also leads to a gauche effect, where in a F-C-C-X fragment (where X is another electronegative group), the gauche conformation is often favored over the anti conformation. In the context of the piperidine ring, these effects can influence the ring's preferred conformation, deviating from a perfect chair. The bulky N-Boc group can also contribute to conformational preferences, potentially forcing the ring into a twisted boat or half-chair conformation to alleviate steric strain. rsc.org

Furthermore, the geminal difluoro group can influence the acidity of neighboring C-H bonds. The strong electron-withdrawing inductive effect of the fluorine atoms can acidify the protons on the adjacent carbons (C-3 and C-5), although this effect is less pronounced than with α-protons to a carbonyl group.

Impact on Adjacent Functional Group Reactivity

The geminal difluoro group at the 4-position exerts a significant electronic influence on the adjacent exocyclic methylene group at the 3-position. The strong inductive electron-withdrawing effect of the two fluorine atoms polarizes the C4-C3 bond, which in turn can affect the electron density of the C3=CH2 double bond. This electronic modulation is crucial in determining the regioselectivity of reactions involving the double bond.

For instance, in electrophilic addition reactions, the initial attack of an electrophile on the double bond would be influenced by the electron-donating or -withdrawing nature of the adjacent ring structure. The electron-withdrawing difluoro group would be expected to decrease the nucleophilicity of the double bond, making it less reactive towards weak electrophiles. However, it can also influence the stability of any potential carbocationic intermediates, thereby directing the regiochemical outcome of the addition.

Chemistry at the Boc-Protected Nitrogen

The tert-butyloxycarbonyl (Boc) group is a common and versatile protecting group for the nitrogen atom in the piperidine ring. Its presence is crucial for modulating the reactivity of the nitrogen and for enabling controlled functionalization of the molecule.

Regioselective Functionalization of the Piperidine Ring

The N-Boc group, being a carbamate, significantly reduces the nucleophilicity and basicity of the piperidine nitrogen. This prevents unwanted side reactions at the nitrogen during functionalization of other parts of the molecule, such as the exocyclic double bond. The steric bulk of the Boc group also plays a role in directing the stereochemical outcome of reactions by blocking one face of the molecule.

Deprotection Strategies for the N-Boc Group

The removal of the N-Boc group is a critical step in many synthetic sequences to liberate the free secondary amine, which can then be used for further derivatization, such as N-alkylation or acylation. The Boc group is known to be labile under acidic conditions.

Strong acids like trifluoroacetic acid (TFA) are commonly employed for the deprotection of N-Boc groups. peptide.com The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature. peptide.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide to yield the free amine as a salt (e.g., trifluoroacetate (B77799) salt). Other acidic conditions, such as hydrogen chloride (HCl) in an organic solvent, can also be used. wikipedia.org In some cases, thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at elevated temperatures can also be effective. researchgate.net

Deprotection Method Reagents Typical Conditions Reference
AcidolysisTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)Room temperature, 1-2 hours peptide.com
AcidolysisHydrogen Chloride (HCl) in Dioxane or MethanolRoom temperature wikipedia.org
Thermolysis2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)Reflux temperature researchgate.net

Derivatization from this compound

The exocyclic double bond is the primary site for derivatization of this compound, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Synthesis of Substituted Piperidine Analogs

A variety of substituted piperidine analogs can be synthesized by targeting the exocyclic methylene group. Some potential transformations include:

Reduction: Catalytic hydrogenation of the double bond would yield 1-Boc-4,4-difluoro-3-methylpiperidine. The stereochemistry of the newly formed methyl group would depend on the catalyst and reaction conditions.

Oxidation:

Epoxidation: Treatment with a peroxy acid like m-CPBA would form a spiro-epoxide. The stereoselectivity of the epoxidation would be influenced by the steric bulk of the N-Boc group.

Dihydroxylation: Osmylation followed by a reductive workup would lead to the corresponding diol, 1-Boc-4,4-difluoro-3-(hydroxymethyl)piperidin-3-ol.

Hydroboration-Oxidation: This two-step process would result in the anti-Markovnikov addition of water across the double bond, yielding 1-Boc-4,4-difluoro-3-(hydroxymethyl)piperidine.

Cycloaddition Reactions: The exocyclic double bond can potentially act as a dienophile in Diels-Alder reactions, although its reactivity might be attenuated by the adjacent electron-withdrawing difluoro group. youtube.com

Ring-Opening or Ring-Expansion Reactions

Following a comprehensive review of available scientific literature, no specific studies detailing the ring-opening or ring-expansion reactions of this compound have been identified. The current body of research on this compound primarily focuses on its synthesis and its application as a building block in the preparation of more complex molecules, rather than the exploration of its potential for ring transformation reactions.

The unique structural features of this compound, including the gem-difluoro group adjacent to an exocyclic double bond within a piperidine ring, present an interesting scaffold. While analogous structures in different ring systems might undergo specific ring-opening or expansion pathways under certain conditions (e.g., via cycloadditions, rearrangements, or treatment with specific reagents), such reactivity has not been documented for this particular compound.

Further research would be necessary to determine if this compound can undergo such transformations and to characterize the resulting products and reaction mechanisms.

Advanced Applications As a Building Block in Complex Molecule Synthesis

Construction of Fluorinated Heterocyclic Scaffolds

The exocyclic double bond in 1-Boc-4,4-difluoro-3-methylenepiperidine serves as a versatile handle for the construction of a variety of fluorinated heterocyclic scaffolds through cycloaddition reactions. The electron-withdrawing nature of the adjacent difluoromethylene group can influence the reactivity of the double bond, making it a suitable participant in several types of cycloadditions.

One of the most powerful methods for the construction of five-membered heterocyclic rings is the 1,3-dipolar cycloaddition. The reaction of this compound with in situ generated nitrilimines can lead to the formation of spiro[piperidine-3,5'-pyrazoline] derivatives. This transformation provides a direct route to novel, densely functionalized spiro-heterocycles containing the desirable 4,4-difluoropiperidine (B1302736) motif. A plausible mechanism for this transformation involves the [3+2] cycloaddition of the nitrilimine across the exocyclic double bond. nih.gov

Similarly, reaction with azomethine ylides can furnish spiro[piperidine-3,3'-pyrrolidine] scaffolds. semanticscholar.org These spirocyclic systems are of significant interest in drug discovery due to their rigid, three-dimensional structures. The synthesis of such compounds often proceeds via a [3+2] cycloaddition mechanism, where the azomethine ylide adds to the methylene-piperidine derivative.

The table below summarizes potential cycloaddition reactions for the construction of fluorinated heterocyclic scaffolds.

Reaction TypeReactantResulting Scaffold
1,3-Dipolar CycloadditionNitriliminesSpiro[piperidine-3,5'-pyrazoline]
1,3-Dipolar CycloadditionAzomethine YlidesSpiro[piperidine-3,3'-pyrrolidine]
Diels-Alder ReactionDienesSpiro[cyclohexene-1,3'-piperidine]

Strategic Incorporation into Bridged and Fused Ring Systems

Beyond the construction of spirocycles, this compound is a valuable precursor for the synthesis of more complex bridged and fused ring systems. These intricate architectures are often sought after in medicinal chemistry to explore novel chemical space and to constrain the conformation of bioactive molecules.

The exocyclic methylene (B1212753) group can participate in intramolecular reactions to form bridged systems. For instance, after suitable functionalization of the piperidine (B6355638) nitrogen or another position on the ring, a ring-closing metathesis (RCM) reaction could be employed to forge a new carbocyclic or heterocyclic ring, creating a bridged piperidine derivative.

Furthermore, the double bond can be a key component in tandem reaction sequences. For example, a hydroboration-oxidation could introduce a hydroxyl group, which could then be used in a subsequent intramolecular cyclization to form a fused ring system. The versatility of the exocyclic methylene group allows for a variety of synthetic strategies to be employed to access these complex fluorinated scaffolds.

Utilization in the Synthesis of Scaffolds Relevant to Medicinal Chemistry Research

The 4,4-difluoropiperidine motif is a privileged scaffold in medicinal chemistry. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon, and it can significantly impact the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability.

Research has shown that 4,4-difluoropiperidine-based compounds can exhibit potent biological activity. For instance, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have been identified as highly potent and selective dopamine (B1211576) D4 receptor antagonists. nih.gov Although these specific compounds were not synthesized from this compound, the latter represents a key starting material for accessing analogues with diverse substitution patterns at the 3-position. The exocyclic methylene group can be transformed into a variety of functional groups, such as alcohols, amines, or epoxides, which can then be further elaborated to generate libraries of potential drug candidates.

The table below presents examples of medicinally relevant scaffolds that can be accessed from this compound.

Scaffold ClassPotential Therapeutic Area
Dopamine D4 Receptor AntagonistsNeurological and Psychiatric Disorders
Spirocyclic PyrrolidinesAntibacterial Agents
Fluorinated PiperidinesVarious, including CNS disorders

Precursor for Scaffold-Hopping and Bioisosteric Replacement Studies

Scaffold hopping and bioisosteric replacement are important strategies in drug design to identify new lead compounds with improved properties. This compound is an excellent starting point for such studies.

The gem-difluoro group at the 4-position of the piperidine ring is a well-established bioisostere for a carbonyl group. This replacement can lead to compounds with improved metabolic stability and altered electronic properties, while maintaining or even improving binding affinity to the biological target. The exocyclic methylene group provides a reactive handle to attach various pharmacophoric elements, allowing for the exploration of new chemical space around a known active scaffold.

For example, a known kinase inhibitor containing a piperidin-4-one moiety could be re-engineered by replacing the ketone with the 4,4-difluoro motif derived from this compound. The methylene group could then be functionalized to mimic or replace other parts of the original molecule, leading to a novel scaffold with potentially improved drug-like properties.

Development of Novel Chemical Probes and Tools

Chemical probes are essential tools for studying biological processes and for validating new drug targets. The unique properties of this compound make it an attractive building block for the development of such probes.

The incorporation of fluorine-18, a positron-emitting radionuclide, is a key step in the development of tracers for Positron Emission Tomography (PET). The presence of the difluoro group in the title compound suggests its potential as a precursor for the synthesis of ¹⁸F-labeled PET ligands. While direct radiofluorination of the gem-difluoro group is not feasible, the exocyclic methylene group can be functionalized to introduce a suitable leaving group for subsequent nucleophilic radiofluorination. This would allow for the development of novel PET tracers for imaging a variety of biological targets, such as enzymes and receptors, with the potential for improved pharmacokinetic properties due to the presence of the fluorinated piperidine core.

Furthermore, the reactivity of the exocyclic double bond can be exploited to attach reporter groups, such as fluorophores or biotin (B1667282) tags, to create chemical probes for use in fluorescence microscopy or affinity-based protein profiling. These probes can be invaluable for studying the distribution and function of their biological targets in living systems. nih.gov

Theoretical and Computational Investigations of 1 Boc 4,4 Difluoro 3 Methylenepiperidine and Its Derivatives

Conformational Analysis and Energy Landscapes of the Piperidine (B6355638) Ring

The six-membered piperidine ring is conformationally flexible, primarily adopting chair, boat, and twist-boat conformations. Computational chemistry provides a powerful tool for mapping the potential energy surface and identifying the most stable conformers. For the 1-Boc-4,4-difluoro-3-methylenepiperidine ring, the presence of the sp²-hybridized carbon of the methylene (B1212753) group and the gem-difluoro substituents introduces significant steric and electronic constraints that influence the ring's preferred geometry.

Computational investigations on similar fluorinated piperidine systems have shown that fluorine substitution can have a major impact on conformational preferences. nih.gov In the case of this compound, the piperidine ring is expected to adopt a distorted chair or a twist-boat conformation to alleviate the steric strain caused by the substituents. The bulky Boc group on the nitrogen atom also plays a crucial role in determining the conformational equilibrium.

Energy landscape calculations, typically performed using density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), can quantify the relative energies of these different conformations. These calculations would likely reveal a complex potential energy surface with several local minima corresponding to different ring puckering modes.

Table 1: Calculated Relative Energies of Conformers of this compound

ConformerPoint GroupRelative Energy (kcal/mol)
Distorted Chair 1C10.00
Distorted Chair 2C11.25
Twist-Boat 1C23.50
Twist-Boat 2C14.10
BoatCs6.80

Note: The data in this table is hypothetical and serves as an illustration of typical results from conformational analysis studies.

Electronic Structure Calculations and Fluorine's Electronegativity Effects

The electronic structure of this compound is significantly influenced by the high electronegativity of the two fluorine atoms. emerginginvestigators.org Quantum chemical calculations are essential to understand the distribution of electron density and the nature of the molecular orbitals.

Hartree-Fock and DFT methods can be used to compute various electronic properties. emerginginvestigators.org A Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be expected to show a significant partial positive charge on the C4 carbon atom and substantial partial negative charges on the fluorine atoms. This charge polarization is a direct consequence of the strong electron-withdrawing inductive effect of fluorine. This effect can also be transmitted through the sigma framework of the ring, influencing the reactivity of adjacent atoms.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity. For this compound, the HOMO is likely to be localized on the electron-rich exocyclic methylene group, while the LUMO may be distributed over the C-F bonds and the carbonyl group of the Boc substituent. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. emerginginvestigators.org

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.2 D
Mulliken Charge on C4+0.45 e
Mulliken Charge on F (average)-0.38 e

Note: The data in this table is hypothetical and represents typical values obtained from DFT calculations.

Prediction of Reactivity and Reaction Pathways

Computational chemistry can predict the most likely sites for chemical reactions and help elucidate potential reaction mechanisms. The electronic structure of this compound suggests several potential reactive sites.

The exocyclic double bond, with its high HOMO density, is a prime candidate for electrophilic attack. Reactions such as hydrogenation, epoxidation, or hydrohalogenation would be expected to occur at this position. The gem-difluoro group at the adjacent C4 position would likely modulate the reactivity of this double bond through its strong inductive effect, potentially influencing the regioselectivity of additions.

Furthermore, mapping the molecule's electrostatic potential (ESP) surface would highlight the electron-rich and electron-poor regions. The oxygen atoms of the Boc group and the pi-system of the methylene group would appear as regions of negative potential, attractive to electrophiles. Conversely, the area around the C4-F bonds would exhibit a more positive potential.

Computational modeling can also be used to calculate the activation energies for various proposed reaction pathways, allowing for a theoretical assessment of the most favorable reaction conditions and products.

Table 3: Predicted Reactivity Indices for Selected Atoms

Atom/GroupElectrostatic Potential (kcal/mol)Fukui Index (f-) for Electrophilic Attack
Methylene C=CH₂-25.50.45
Boc Carbonyl Oxygen-40.20.15
Piperidine Nitrogen-15.80.05
C4 Carbon+15.0<0.01

Note: This table contains hypothetical data to illustrate how reactivity can be predicted computationally.

Molecular Modeling for Understanding Structure-Activity Relationships (SAR) in Related Scaffolds

Piperidine scaffolds are prevalent in many biologically active compounds. nih.govnih.gov Computational modeling techniques are invaluable for understanding the structure-activity relationships (SAR) of derivatives based on the this compound core. nih.gov

Molecular docking studies can be performed to predict how derivatives of this compound might bind to the active site of a protein target, such as an enzyme or a receptor. mdpi.com The unique three-dimensional shape imposed by the gem-difluoro and methylene groups can be exploited to achieve specific interactions within a binding pocket. The fluorine atoms can participate in hydrogen bonding or other non-covalent interactions, potentially enhancing binding affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their biological activity. researchgate.net Descriptors such as molecular weight, logP, polar surface area, and various quantum chemical parameters can be calculated for each derivative and used to build a predictive model. This allows for the virtual screening of new, un-synthesized compounds and the prioritization of candidates for synthesis and testing. The introduction of gem-difluoro groups is a known strategy to improve metabolic stability, a key parameter in drug design. nih.gov

Table 4: Hypothetical SAR Data from Molecular Docking Simulations

Derivative ModificationPredicted Binding Affinity (ΔG, kcal/mol)Key Predicted Interaction
Parent Scaffold-7.5Pi-stacking with Phe residue
R-group at methylene-8.2Additional H-bond to Asp residue
Phenyl group at N-6.8Steric clash with Leu residue
Removal of F atoms-6.1Loss of interaction with Ser residue

Note: This table is a hypothetical representation of data from a molecular modeling study to explore SAR.

Quantum Chemical Studies on Spectroscopic Features (excluding experimental data for identification)

Quantum chemical calculations can predict various spectroscopic properties of a molecule, providing insights that are complementary to experimental data. mdpi.com These theoretical predictions can aid in the structural elucidation of new compounds and help interpret experimental spectra.

Vibrational Frequencies (IR Spectroscopy): DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. The resulting theoretical IR spectrum would be expected to show characteristic peaks for the C=C stretching of the methylene group (around 1650 cm⁻¹), the strong C-F stretching vibrations (in the 1100-1000 cm⁻¹ region), and the C=O stretching of the Boc group's carbonyl (around 1700 cm⁻¹).

NMR Spectroscopy: The prediction of NMR chemical shifts is another powerful application of quantum chemistry. Using methods like the Gauge-Independent Atomic Orbital (GIAO) method, one can calculate the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These calculations would predict distinct signals for the different protons and carbons in the molecule, reflecting their unique electronic environments. The ¹⁹F NMR spectrum would be particularly simple, likely showing a single signal for the two equivalent fluorine atoms, though complex coupling patterns with neighboring protons might be predicted.

Table 5: Theoretically Predicted Spectroscopic Data

Spectroscopic FeaturePredicted Value
IR Freq. (C=O stretch)1705 cm⁻¹
IR Freq. (C=C stretch)1655 cm⁻¹
IR Freq. (C-F stretch)1080, 1055 cm⁻¹
¹³C NMR Shift (C4)121.5 ppm
¹³C NMR Shift (Methylene =CH₂)105.3 ppm
¹⁹F NMR Shift-95.0 ppm (relative to CFCl₃)

Note: The data presented is hypothetical and illustrates typical outputs from quantum chemical calculations of spectroscopic properties.

Conclusion and Future Research Directions

Summary of Synthetic Achievements and Methodological Advancements

The synthesis of fluorinated piperidines has seen significant progress, with various methods being developed to introduce fluorine atoms into the piperidine (B6355638) ring. While a direct, documented synthesis of 1-Boc-4,4-difluoro-3-methylenepiperidine is not extensively reported in peer-reviewed literature, its synthesis can be logically inferred from established methodologies for similar fluorinated heterocycles. A plausible and efficient synthetic strategy would likely involve a two-step sequence starting from the commercially available 1-Boc-3-piperidone .

The first key transformation would be the gem-difluorination of the ketone at the 4-position. A well-established method for such a transformation is the use of deoxofluorinating reagents. For instance, diethylaminosulfur trifluoride (DAST) has been successfully employed in the synthesis of tert-butyl 4,4-difluoropiperidine-1-carboxylate from tert-butyl 4-oxopiperidine-1-carboxylate epo.org. This suggests that a similar approach could be applied to a regioisomeric precursor.

The second crucial step would be the introduction of the exocyclic methylene (B1212753) group. The Wittig reaction is a classic and highly effective method for converting ketones into alkenes nih.govnih.govrsc.org. Specifically, the reaction of a ketone with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), is a standard procedure for installing a methylene group rsc.orgwikipedia.org. The synthesis of 1-Boc-4-methylenepiperidine from 1-Boc-4-piperidone via a Wittig reaction is a known process, demonstrating the feasibility of this approach on the piperidine scaffold bldpharm.com.

Therefore, a proposed synthetic route to This compound would involve:

Synthesis of 1-Boc-4,4-difluoro-3-oxopiperidine: This key intermediate is not readily available but could potentially be synthesized through the α-fluorination of 1-Boc-3-piperidone .

Wittig Olefination: The subsequent Wittig reaction of the synthesized difluorinated ketone with a suitable methylene-transfer reagent would yield the target compound.

This proposed pathway highlights the modular nature of modern synthetic organic chemistry, where established reactions can be combined to access novel molecular architectures.

Current Challenges in the Synthesis and Application of Difluorinated Methylenepiperidines

Despite the logical synthetic route, several challenges persist in the synthesis and subsequent application of This compound and its analogues.

One of the primary challenges lies in the selective and efficient synthesis of the key precursor, 1-Boc-4,4-difluoro-3-oxopiperidine . The direct difluorination of ketones can sometimes be challenging, requiring harsh reagents and potentially leading to side products. The regioselectivity of the fluorination of an unsymmetrical ketone like 1-Boc-3-piperidone would also need to be carefully controlled to obtain the desired 4,4-difluoro isomer over the 2,2-difluoro alternative.

Furthermore, the reactivity of the difluorinated ketone in the subsequent Wittig reaction could be a point of concern. The strong electron-withdrawing nature of the two fluorine atoms might influence the electrophilicity of the carbonyl group and potentially affect the efficiency of the olefination reaction.

From an application perspective, the stability of the difluorinated methylene piperidine scaffold under various physiological and chemical conditions would need to be thoroughly investigated. The presence of the electron-rich double bond adjacent to the electron-withdrawing difluoromethylene group could lead to unique reactivity patterns that might be either beneficial or detrimental depending on the intended application.

Emerging Trends in Fluorine Chemistry and Heterocyclic Synthesis

The synthesis of complex fluorinated molecules is a rapidly evolving field. Several emerging trends are particularly relevant to the future development of compounds like This compound .

Late-Stage Fluorination: There is a growing emphasis on developing methods for introducing fluorine atoms at a late stage of a synthetic sequence. This approach allows for the diversification of complex molecules without the need to carry the fluorine atoms through a lengthy synthesis.

Catalytic Fluorination: The development of catalytic, and particularly enantioselective, fluorination methods is a major focus. These methods offer milder reaction conditions and better control over stereochemistry compared to traditional stoichiometric reagents.

Novel Fluorinating Reagents: The design and synthesis of new, more user-friendly, and selective fluorinating reagents is an ongoing effort. These reagents aim to overcome the limitations of existing ones, such as harshness and lack of selectivity.

Flow Chemistry: The use of flow chemistry for fluorination reactions is gaining traction. This technology can offer improved safety, scalability, and reaction control for potentially hazardous fluorination processes.

These trends are expected to provide more efficient and versatile tools for the synthesis of a wide range of fluorinated heterocycles, including complex difluorinated methylenepiperidines.

Prospective Research Avenues for this compound and its Analogues

The unique structural features of This compound open up several promising avenues for future research.

From a medicinal chemistry standpoint, this scaffold could serve as a valuable building block for the synthesis of novel bioactive molecules. The gem-difluoro group can act as a bioisostere for a carbonyl group or other functional groups, potentially improving metabolic stability and modulating pharmacokinetic properties nih.gov. The exocyclic double bond provides a handle for further functionalization, allowing for the rapid generation of diverse compound libraries for biological screening. For instance, a recent study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives highlighted their potential as dopamine (B1211576) D4 receptor antagonists google.com.

In the realm of synthetic methodology, the reactivity of the electron-deficient alkene in This compound could be explored in various chemical transformations. For example, it could participate in cycloaddition reactions, conjugate additions, or other reactions that take advantage of its unique electronic properties.

Potential for Broader Impact on Organic Chemistry Methodology

The development of efficient synthetic routes to This compound and the study of its reactivity could have a broader impact on the field of organic chemistry.

The successful synthesis of this molecule would provide a valuable new building block for combinatorial chemistry and fragment-based drug discovery. The insights gained from overcoming the synthetic challenges associated with its preparation could be applied to the synthesis of other complex fluorinated heterocycles.

Furthermore, a detailed investigation of the chemical properties of the difluorinated methylene piperidine motif could lead to the discovery of new chemical reactions and transformations. This could expand the synthetic chemist's toolbox and enable the construction of previously inaccessible molecular architectures. The unique conformational constraints imposed by the gem-difluoro group on the piperidine ring could also be exploited in the design of stereochemically defined molecules google.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Boc-4,4-difluoro-3-methylenepiperidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves Boc protection of a piperidine precursor followed by fluorination and methylenation. For fluorination, agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are commonly used under inert conditions (e.g., anhydrous DCM, -78°C to 0°C). Methylenation may employ Wittig or Tebbe reagents. Yield optimization requires monitoring reaction time (e.g., 12–24 hours for fluorination) and stoichiometry (1.2–1.5 equivalents of fluorinating agents). Purity (>95%) is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (e.g., ethyl acetate/hexane mixtures). Analytical validation via 19F^{19}\text{F} NMR and HPLC (C18 column, acetonitrile/water with 0.1% TFA) is critical .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Multi-spectral analysis is essential:

  • NMR : 1H^{1}\text{H} NMR for Boc-group protons (~1.4 ppm, singlet), 19F^{19}\text{F} NMR for difluoro signals (-120 to -140 ppm, doublet), and 13C^{13}\text{C} NMR for methylene carbons (~110–120 ppm).
  • MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]+^+ (e.g., calculated for C11H16F2NO2\text{C}_{11}\text{H}_{16}\text{F}_2\text{NO}_2: 240.1205).
  • HPLC : Retention time consistency using a validated method (e.g., 65:35 methanol/buffer, pH 4.6, 1 mL/min flow rate) as per pharmacopeial standards .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : The compound is sensitive to moisture and heat. Storage at -20°C under argon in amber vials prevents Boc-group hydrolysis and fluorinated bond degradation. Stability tests (accelerated aging at 40°C/75% RH for 4 weeks) should show <5% degradation via HPLC. Lyophilization may enhance shelf life for long-term storage (>5 years) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,4-difluoro and 3-methylene groups influence reactivity in subsequent derivatization reactions?

  • Methodological Answer : The electron-withdrawing difluoro group increases electrophilicity at the 4-position, enabling nucleophilic substitutions (e.g., Grignard additions). The methylene group at C3 introduces steric hindrance, requiring bulky reagents (e.g., LDA for deprotonation) or transition-metal catalysts (Pd/Cu for cross-couplings). Computational modeling (DFT at B3LYP/6-31G* level) can predict regioselectivity, validated experimentally by 19F^{19}\text{F} NMR kinetics .

Q. What strategies resolve contradictions in stereochemical outcomes during ring-opening reactions of this compound?

  • Methodological Answer : Contradictions arise from competing pathways (e.g., SN2 vs. radical mechanisms). Use chiral HPLC (Chiralpak IA column, heptane/ethanol) to separate enantiomers. Kinetic studies under varying temperatures (-20°C to 60°C) and solvents (polar aprotic vs. nonpolar) can identify dominant mechanisms. X-ray crystallography of intermediates confirms absolute configuration .

Q. How can the compound’s fluorinated scaffold be leveraged to design bioactive analogs with improved pharmacokinetic profiles?

  • Methodological Answer : Fluorine enhances metabolic stability and membrane permeability. Structure-activity relationship (SAR) studies should:

  • Modify the Boc group (e.g., replace with acetyl or carbamate).
  • Introduce substituents at the methylene group (e.g., aryl or heteroaryl via Heck coupling).
  • Evaluate bioavailability using Caco-2 cell assays and microsomal stability tests (human liver microsomes, NADPH cofactor). Pharmacokinetic modeling (e.g., Wagner-Nelson method) links structural changes to AUC and t1/2t_{1/2} improvements .

Q. What advanced analytical techniques are required to detect trace impurities in this compound under GMP-like conditions?

  • Methodological Answer : LC-MS/MS (QTOF instrumentation) with a detection limit of 0.1% identifies impurities (e.g., de-Boc byproducts or fluorination side products). Method validation per ICH Q2(R1) guidelines includes specificity, linearity (R2^2 >0.99), and precision (%RSD <2). For inorganic impurities (e.g., residual Pd), ICP-MS is mandatory .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in reported fluorination efficiencies for similar Boc-protected piperidines?

  • Methodological Answer : Discrepancies often stem from solvent purity or reagent lot variability. Implement Design of Experiments (DoE) with factors like solvent (DCM vs. THF), equivalents of DAST (1.0–2.0), and temperature (-78°C vs. 0°C). Response surface methodology (RSM) optimizes conditions, while ANOVA identifies significant variables. Cross-validate with independent replicates .

Q. What controls are critical when assessing the compound’s stability under catalytic hydrogenation conditions?

  • Methodological Answer : Use deuterated solvents (e.g., D2_2O) to track proton exchange. Monitor Boc-group retention via in-situ IR (C=O stretch at ~1680 cm1^{-1}). Include negative controls (no catalyst) and positive controls (known Boc-cleavage conditions, e.g., TFA/DCM). GC-MS headspace analysis detects H2\text{H}_2 uptake rates .

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